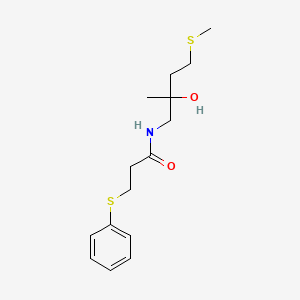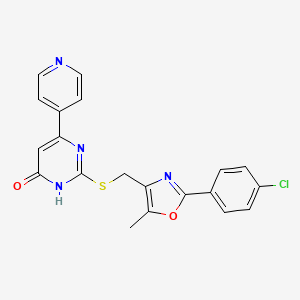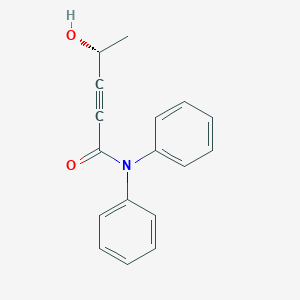![molecular formula C9H7ClN2O2S2 B2772134 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole CAS No. 338795-05-4](/img/structure/B2772134.png)
5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a thiadiazole ring substituted with a phenylsulfonyl methyl group at the 4-position and a chlorine atom at the 5-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would be expected to be similar to those of other thiadiazoles. Thiadiazoles can participate in a variety of reactions, including Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other thiadiazoles. These properties would include molecular weight, solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Thiadiazole derivatives exhibit significant antimicrobial properties. A study by Alam (2018) discusses various thiadiazole derivatives, emphasizing their potent biological activities including antimicrobial, antitubercular, antidiabetic, and antidepressant effects among others. The structure-activity relationship (SAR) analysis of these compounds suggests that the thiadiazole moiety plays a crucial role in enhancing their efficacy and safety (Faruk Alam, 2018). Furthermore, Mishra et al. (2015) highlight the extensive pharmacological activities of 1,3,4-thiadiazole derivatives, including their anti-inflammatory, analgesic, antimicrobial, and antitumor properties, which are attributed to the presence of the toxophoric N2C2S moiety (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).
Pharmacological Scaffolds
Thiadiazoles are recognized for their versatile pharmacological scaffolds, which have been applied in developing treatments for various diseases. Koval et al. (2022) provide an overview of triazole and thiadiazole derivatives as promising candidates in bioorganic and medicinal chemistry, particularly for their analgesic and anti-inflammatory activities. This review underscores the potential of these heterocyclic systems in optimizing drug-like characteristics and exploring new directions in molecular design (Andriy Koval, A. Lozynskyi, S. Shtrygol’, R. Lesyk, 2022).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” could include further exploration of its synthesis, properties, and potential applications. This could involve studying its reactivity, investigating its potential biological activity, and developing new synthetic methods .
Eigenschaften
IUPAC Name |
4-(benzenesulfonylmethyl)-5-chlorothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-9-8(11-12-15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYAAHLOZJYVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(SN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)
![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)

![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)
![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)



![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide](/img/structure/B2772074.png)
